2-Hexylbenzene-1,4-diol 2-Hexylbenzene-1,4-diol
Brand Name: Vulcanchem
CAS No.: 4197-72-2
VCID: VC14427085
InChI: InChI=1S/C12H18O2/c1-2-3-4-5-6-10-9-11(13)7-8-12(10)14/h7-9,13-14H,2-6H2,1H3
SMILES:
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

2-Hexylbenzene-1,4-diol

CAS No.: 4197-72-2

Cat. No.: VC14427085

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

2-Hexylbenzene-1,4-diol - 4197-72-2

Specification

CAS No. 4197-72-2
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 2-hexylbenzene-1,4-diol
Standard InChI InChI=1S/C12H18O2/c1-2-3-4-5-6-10-9-11(13)7-8-12(10)14/h7-9,13-14H,2-6H2,1H3
Standard InChI Key NOUJHHZNUIXAEX-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C=CC(=C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Hexylbenzene-1,4-diol belongs to the alkylated dihydroxybenzene family. Its IUPAC name, 2-hexylbenzene-1,4-diol, reflects the substitution pattern: a six-carbon alkyl chain at position 2 and hydroxyl groups at positions 1 and 4. The canonical SMILES representation (CCCCCCC1=C(C=CC(=C1)O)O) and InChIKey (NOUJHHZNUIXAEX-UHFFFAOYSA-N) provide unambiguous structural descriptors. The hexyl group introduces hydrophobicity, while the para-dihydroxy configuration enables redox activity, a hallmark of hydroquinone derivatives.

Table 1: Comparative Molecular Properties of Alkylated Dihydroxybenzenes

Property2-Hexylbenzene-1,4-diol2-Hexadecylbenzene-1,4-diolHexylresorcinol (1,3-diol isomer)
CAS Number4197-72-24595-26-0136-77-6
Molecular FormulaC₁₂H₁₈O₂C₂₂H₃₈O₂C₁₂H₁₈O₂
Molecular Weight (g/mol)194.27334.54194.27
Hydroxyl Positions1,41,41,3
LogP*~3.5 (estimated)7.12 3.8

*LogP values indicate hydrophobicity, with higher values reflecting greater lipid solubility.

Spectroscopic and Physicochemical Properties

While experimental data on 2-hexylbenzene-1,4-diol are sparse, its structural analogs offer insights:

  • Solubility: Hydroquinones typically exhibit limited water solubility but dissolve in polar organic solvents (e.g., ethanol, acetone). The hexyl chain likely enhances solubility in nonpolar media compared to unsubstituted hydroquinone.

  • Thermal Stability: Alkylated hydroquinones generally decompose above 200°C, with melting points influenced by alkyl chain length. The hexyl derivative is expected to melt between 80–100°C, analogous to hexylresorcinol (mp 68–71°C) .

  • Redox Behavior: The 1,4-dihydroxy configuration facilitates oxidation to quinones, a property exploited in antioxidant applications. Cyclic voltammetry studies of similar compounds show reversible redox peaks near +0.3 V vs. SCE.

Synthesis and Modification Pathways

Primary Synthesis Routes

The synthesis of 2-hexylbenzene-1,4-diol typically involves Friedel-Crafts alkylation of hydroquinone. In a representative procedure:

  • Hydroquinone Alkylation: Hydroquinone reacts with 1-hexene in the presence of AlCl₃, yielding 2-hexylhydroquinone.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, with purity confirmed via HPLC (>95%).

Alternative methods include:

  • Electrophilic Aromatic Substitution: Direct hexylation using hexyl bromide under acidic conditions.

  • Enzymatic Oxidation: Tyrosinase-mediated hydroxylation of 2-hexylphenol, though yields remain suboptimal .

Derivative Formation

The hydroxyl groups enable functionalization:

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) produces diesters, modulating solubility for polymer applications.

  • Etherification: Alkylation with methyl iodide or epoxides generates ether derivatives, enhancing stability against oxidation.

Future Research Directions

  • Structure-Activity Relationships: Systematic studies varying alkyl chain length (C4–C18) to optimize antioxidant efficacy.

  • Bioproduction Routes: Metabolic engineering of Pseudomonas putida for sustainable synthesis.

  • Composite Materials: Incorporation into graphene oxide nanosheets for high-stability supercapacitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator